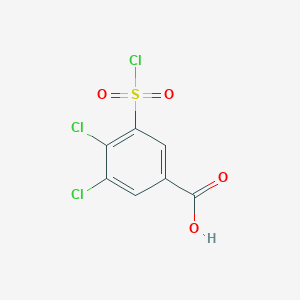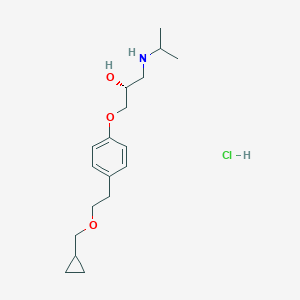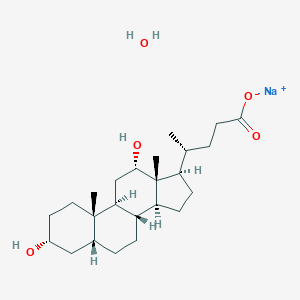
Sodium deoxycholate monohydrate
Descripción general
Descripción
Sodium deoxycholate (NaDC) is a bile salt with a wide range of applications in biological and material sciences. It is known for its role in physiological processes such as cell lysis, liposome preparation, and isolation of membrane proteins. NaDC is also used as a surfactant and a building block for self-assembled structures in various fields .
Synthesis Analysis
While the provided papers do not detail the synthesis of sodium deoxycholate monohydrate, they do discuss its interaction with other compounds and its role in forming complex structures. For instance, NaDC forms mixed micelles with polyoxyethylene sorbitan monooleate (Tween 80), which are studied for their stability and interaction forces . Additionally, NaDC is used to modify hydrogels, which can be utilized as templates for synthesizing nanoparticles .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the crystal structure of a related bile salt, sodium taurodeoxycholate monohydrate, has been studied, which may offer insights into the structure of NaDC as well. The crystal structure of sodium taurodeoxycholate monohydrate shows a helical arrangement that could serve as a model for understanding the micellar solutions of NaDC .
Chemical Reactions Analysis
The papers discuss the interaction of NaDC with various substances rather than specific chemical reactions. For example, NaDC forms catanionic mixtures with cetylpyridinium chloride (CPC), leading to microstructural evolution with potential pharmaceutical applications . It also interacts with amino acids, affecting the aggregation behavior at the air/water surface .
Physical and Chemical Properties Analysis
NaDC exhibits complex self-assembly behavior in aqueous solutions, forming various structures such as rods, sponges, vesicles, lamellae, and nanotubes. These structures are influenced by factors like concentration, pH, temperature, and ionic strength . The physical properties of NaDC hydrogels can be modified by pH, which affects gelation, drug release, and nanotemplating . Moreover, NaDC has been shown to have virucidal effects on viruses like HIV and influenza, suggesting potential clinical applications .
Relevant Case Studies
Several case studies highlight the applications of NaDC. It enhances the transport of epirubicin across cell layers and everted gut sacs, potentially improving therapeutic efficacy . NaDC hydrogels have been modified to increase crystallinity and rigidity, which can be exploited for drug delivery and biotechnology applications . Additionally, NaDC's virucidal activity against enveloped viruses has been demonstrated in vitro and in an animal model, indicating its potential as a topical virucidal agent .
Aplicaciones Científicas De Investigación
Agente de Solubilización
El monohidrato de desoxicolato de sodio se utiliza como agente de solubilización para la sintetasa de estrógenos de microsomas de placenta humana . Ayuda en la extracción y estudio de esta enzima, que juega un papel crucial en la biosíntesis de los estrógenos.
Inmovilización de Lipooxigenasa
Este compuesto se utiliza para estudiar la inmovilización de la lipooxigenasa en una matriz de gel de alginato-silicato . Las lipooxigenasas son una familia de enzimas que oxidan los ácidos grasos para producir mediadores que desempeñan funciones clave en la biosíntesis de leucotrienos y lipoxinas, que están involucrados en la inflamación y las respuestas inmunitarias.
Disolución in Vitro de Cálculos Biliares
El monohidrato de desoxicolato de sodio se utiliza para investigar la disolución in vitro de los cálculos biliares
Mecanismo De Acción
Target of Action
Sodium deoxycholate monohydrate, also known as deoxycholic acid, is a bile acid formed by bacterial action from cholate . It primarily targets adipocytes, or fat cells, in the body .
Mode of Action
As a bile acid, deoxycholic acid emulsifies fat in the gut . When synthetically derived deoxycholic acid is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Biochemical Pathways
Deoxycholic acid is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The two primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .
Pharmacokinetics
It is known that deoxycholic acid is used in the emulsification of fats for absorption in the intestine . This suggests that it may have a role in the digestion and absorption of dietary fats.
Result of Action
The primary result of this compound’s action is the breakdown of adipose cells and the subsequent clearing of these cells by macrophages . This leads to a reduction in submental fat, improving aesthetic appearance and reducing facial fullness or convexity .
Action Environment
The action of this compound is influenced by the presence of albumin and tissue-associated proteins . These proteins reduce the actions of deoxycholic acid, limiting its effect to protein-poor subcutaneous fat tissue . Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVHNZISGVSFMP-WTCAICSISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635553 | |
| Record name | Sodium (3alpha,5beta,12alpha)-3,12-dihydroxycholan-24-oate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145224-92-6 | |
| Record name | Sodium (3alpha,5beta,12alpha)-3,12-dihydroxycholan-24-oate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145224-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





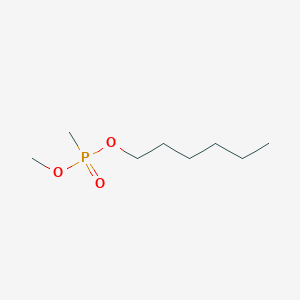
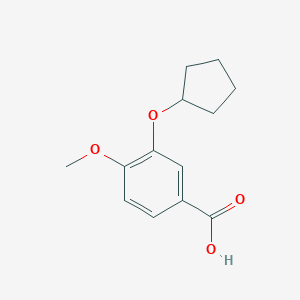
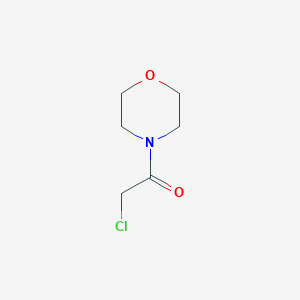

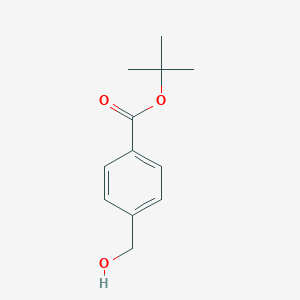

![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
